molecular formula C12H17NO2 B15403397 2-(1-Ethylaminoethyl)-1,4-benzodioxane CAS No. 3754-26-5

2-(1-Ethylaminoethyl)-1,4-benzodioxane

Katalognummer: B15403397
CAS-Nummer: 3754-26-5
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: MPOPVYQHZMQKRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Ethylaminoethyl)-1,4-benzodioxane (CAS 3754-26-5) is a chemical compound of significant interest in medicinal chemistry research, particularly within the 1,4-benzodioxane class known for its versatile biological interactions . This scaffold is present in various biologically active compounds and is investigated for its potential interactions with neurological and cardiovascular systems . Early research on related aminoethyl-1,4-benzodioxane derivatives explored their effects on the cardiovascular system, including adrenergic (adrenaline-blocking) and potential hypotensive (blood pressure-lowering) activities . A specific toxicological study reported an intraperitoneal LD50 of 40 mg/kg in rodent models . Researchers value this compound and its analogs as crucial tools for probing structure-activity relationships (SAR), especially how modifications to the aminoethyl side chain influence pharmacological profiles and binding to biological targets . The 1,4-benzodioxane core provides a rigid structure that helps present functional groups in a defined orientation for specific interactions with enzymes and receptors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

3754-26-5

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-ethylethanamine

InChI

InChI=1S/C12H17NO2/c1-3-13-9(2)12-8-14-10-6-4-5-7-11(10)15-12/h4-7,9,12-13H,3,8H2,1-2H3

InChI-Schlüssel

MPOPVYQHZMQKRJ-UHFFFAOYSA-N

Kanonische SMILES

CCNC(C)C1COC2=CC=CC=C2O1

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituent at 2-Position Primary Target/Activity Toxicity (LD₅₀ in Mice) Therapeutic Applications
2-(1-Ethylaminoethyl)-1,4-BD Ethylaminoethyl α-Adrenergic receptors (sympatholytic) Not explicitly reported Experimental sympatholytic agent
Mesedin 2-Methylaminothiazolyl α2-Adrenoreceptors, antioxidative 50% less toxic than beditin, 14× less toxic than idazoxan Neuroprotection, anti-amyloidogenesis
Beditin 2-Amino-4-thiazolyl α2-Adrenoreceptors, calcium antagonism Higher acute toxicity Cerebral blood flow enhancement
Piperoxan Piperidinomethyl H2 receptors (histamine antagonism) Moderate toxicity Early H2 antagonist
2-(2'-Pyrrolidinyl)-1,4-BD Pyrrolidinyl α4β2/α6β2 Nicotinic receptors Comparable to varenicline Smoking cessation (potential)

Key Observations:

  • Substituent Impact: The ethylaminoethyl group in the target compound confers sympatholytic properties, similar to piperoxan’s piperidinomethyl group but with distinct receptor selectivity. Mesedin and beditin, with thiazole-based substituents, exhibit enhanced neuroprotective and vascular effects due to antioxidative and calcium-antagonistic properties .
  • Toxicity : Mesedin demonstrates superior safety over beditin and idazoxan, underscoring the role of heterocyclic substituents in reducing toxicity .

Pharmacological and Therapeutic Comparisons

Receptor Selectivity and Mechanism

  • α-Adrenergic Activity: 2-(1-Ethylaminoethyl)-1,4-benzodioxane primarily targets α-adrenoreceptors, akin to beditin and mesedin. However, mesedin’s thiazole moiety enhances peripheral α2-blockade with minimal central effects, unlike idazoxan, which crosses the blood-brain barrier but has higher toxicity .
  • Nicotinic Receptor Modulation: The pyrrolidinyl-substituted analog shows partial agonism at α4β2/α6β2 nicotinic receptors, mirroring varenicline’s mechanism for smoking cessation . This contrasts with the adrenergic focus of the ethylaminoethyl derivative.

Therapeutic Potential

  • Neuroprotection: Mesedin reduces hypoxia-induced neuronal damage and amyloid-beta aggregation, making it a candidate for Alzheimer’s disease . The ethylaminoethyl derivative’s sympatholytic activity suggests utility in hypertension or anxiety, though clinical data are lacking .
  • Metabolic and Anti-Inflammatory Effects: Dihydropyrimidinone-linked 1,4-benzodioxanes exhibit hepatoprotective effects in rodent models, highlighting the scaffold’s versatility beyond adrenergic modulation .

Q & A

Q. What are the key structural features of 2-(1-Ethylaminoethyl)-1,4-benzodioxane that influence its biological activity?

The compound's benzodioxane core and ethylaminoethyl side chain are critical for its pharmacological properties. The benzodioxane moiety contributes to electron-rich aromatic systems, enabling π-π interactions with biological targets, while the ethylaminoethyl group enhances solubility and receptor binding. Studies suggest that modifying the substituents on the benzodioxane ring or the aminoethyl chain alters affinity for adrenergic receptors . Methodologically, structure-activity relationship (SAR) studies involve synthesizing derivatives (e.g., via alkylation or acylation of the amino group) and testing them in receptor-binding assays. Nuclear magnetic resonance (NMR) and X-ray crystallography are used to confirm structural configurations .

Q. What safety protocols are recommended for handling 2-(1-Ethylaminoethyl)-1,4-benzodioxane in laboratory settings?

Standard safety measures include wearing nitrile gloves, lab coats, and goggles to prevent skin/eye contact. The compound should be handled in a fume hood due to potential respiratory irritation. Waste must be segregated and disposed of via certified chemical waste services to avoid environmental contamination. These protocols align with guidelines for similar benzodioxane derivatives, emphasizing toxicity mitigation and regulatory compliance .

Q. How can researchers verify the purity of synthesized 2-(1-Ethylaminoethyl)-1,4-benzodioxane?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity assessment. Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities, while elemental analysis confirms stoichiometric composition. For non-volatile samples, thin-layer chromatography (TLC) with fluorescent indicators provides rapid qualitative checks. Recrystallization using solvents like ethanol or ethyl acetate is commonly employed to improve purity post-synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-(1-Ethylaminoethyl)-1,4-benzodioxane?

Yield optimization requires balancing temperature, solvent polarity, and catalyst selection. For example, using a Lewis acid catalyst (e.g., AlCl₃) in acetonitrile at reflux (80–90°C) enhances electrophilic substitution on the benzodioxane ring. Kinetic studies suggest that maintaining a pH of 7–8 minimizes side reactions like hydrolysis of the ethylamino group. Advanced techniques such as continuous flow reactors reduce reaction times and improve selectivity by precisely controlling mixing and temperature gradients .

Q. What experimental strategies resolve contradictions in reported biological activities of 2-(1-Ethylaminoethyl)-1,4-benzodioxane derivatives?

Discrepancies often arise from stereochemical variations or impurities. To address this:

  • Perform enantiomeric resolution using chiral column chromatography.
  • Validate biological assays with positive/negative controls (e.g., propranolol for β-adrenergic receptor studies).
  • Cross-validate results with orthogonal methods like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to confirm binding kinetics .
  • Use high-resolution mass spectrometry (HRMS) to rule out impurities affecting activity .

Q. What mechanistic insights explain the compound’s enzyme inhibition properties?

Molecular docking simulations indicate that the ethylaminoethyl side chain forms hydrogen bonds with catalytic residues in monoamine oxidase (MAO) and cytochrome P450 enzymes. Kinetic studies (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition, suggesting allosteric modulation. Radiolabeled analogs (e.g., ¹⁴C-tagged derivatives) can track enzyme interactions in vitro, while mutagenesis studies identify critical binding residues .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term studies?

Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) assesses degradation pathways. UV-Vis spectroscopy detects chromophore changes, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products like oxidized dioxane rings or hydrolyzed ethylamine groups. Buffered solutions (pH 4–6) in amber vials at −20°C are recommended for storage .

Notes

  • Methodological Rigor: Advanced questions emphasize reproducibility, using techniques like DoE (Design of Experiments) for multivariate optimization .
  • Ethical Compliance: All biological studies must adhere to institutional review board (IRB) protocols, particularly for in vitro toxicology assessments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.